molecular formula C20H13NO B14230254 2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-21-0

2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile

Cat. No.: B14230254
CAS No.: 823227-21-0
M. Wt: 283.3 g/mol
InChI Key: CHDASQKAZSUMPL-UHFFFAOYSA-N
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Description

2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a hex-3-ene-1,5-diyn chain, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multiple steps, including the formation of the hex-3-ene-1,5-diyn chain and its subsequent attachment to the benzonitrile moiety. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The methoxyphenyl and benzonitrile groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with molecular targets through various pathways. The methoxyphenyl group can participate in π-π interactions, while the benzonitrile moiety can engage in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more versatile in various applications.

Properties

CAS No.

823227-21-0

Molecular Formula

C20H13NO

Molecular Weight

283.3 g/mol

IUPAC Name

2-[6-(3-methoxyphenyl)hex-3-en-1,5-diynyl]benzonitrile

InChI

InChI=1S/C20H13NO/c1-22-20-14-8-10-17(15-20)9-4-2-3-5-11-18-12-6-7-13-19(18)16-21/h2-3,6-8,10,12-15H,1H3

InChI Key

CHDASQKAZSUMPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C#CC=CC#CC2=CC=CC=C2C#N

Origin of Product

United States

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